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Compound of Interest

Compound Name: Istradefylline

Cat. No.: B1672650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Istradefylline, a selective adenosine A₂A receptor antagonist, represents a significant

advancement in the non-dopaminergic treatment of Parkinson's disease. This technical guide

provides a comprehensive overview of the chemical structure and multifaceted properties of

istradefylline. It is designed to serve as a core resource for researchers, scientists, and

professionals engaged in drug development. This document details its chemical identity,

physicochemical characteristics, pharmacological profile, and pharmacokinetic parameters.

Quantitative data are systematically presented in structured tables for ease of comparison.

Furthermore, this guide outlines detailed methodologies for key experimental protocols and

employs Graphviz diagrams to visually articulate critical signaling pathways and experimental

workflows, adhering to stringent visualization standards for clarity and precision.

Chemical Structure and Identification
Istradefylline is a xanthine derivative, structurally distinct from traditional dopaminergic

therapies for Parkinson's disease.[1] Its chemical identity is well-established and characterized

by several key identifiers.
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Identifier Value

IUPAC Name
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-

diethyl-7-methylpurine-2,6-dione

SMILES
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/

C3=CC(=C(C=C3)OC)OC)C

CAS Number 155270-99-8

PubChem CID 5311037

Molecular Formula C₂₀H₂₄N₄O₄

Molecular Weight 384.43 g/mol

Physicochemical Properties
The physicochemical properties of istradefylline influence its formulation, absorption, and

distribution. It is a light yellow-green crystalline powder.

Property Value Source

Melting Point 189-193 °C [2]

Solubility (Aqueous) ~0.5 µg/mL [2][3]

pKa 0.78 [2][3]

LogP (Computed) 2.5 [2]

Pharmacological Properties
Mechanism of Action
Istradefylline is a selective antagonist of the adenosine A₂A receptor.[1][4][5] In the basal

ganglia, a brain region critical for motor control, A₂A receptors are highly expressed on the

striatopallidal neurons of the "indirect pathway." These neurons are GABAergic and their

overactivity, a hallmark of Parkinson's disease, contributes to motor symptoms. Adenosine,

acting on these A₂A receptors, enhances the activity of this inhibitory pathway. By blocking

these receptors, istradefylline reduces the excessive inhibitory output from the indirect
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pathway, thereby helping to restore motor control.[6] This mechanism is distinct from

dopaminergic therapies as it does not directly target dopamine receptors.[1]

Signaling Pathway
The antagonism of the adenosine A₂A receptor by istradefylline initiates a downstream

signaling cascade that ultimately modulates neuronal activity in the basal ganglia. The A₂A

receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates

adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Istradefylline, by

blocking this receptor, prevents this increase in cAMP. This, in turn, influences the activity of

protein kinase A (PKA) and downstream effectors, leading to a reduction in the excitability of

the GABAergic striatopallidal neurons. A key aspect of istradefylline's action is its interplay

with the dopamine D₂ receptor, with which the A₂A receptor can form heterodimers. By

antagonizing the A₂A receptor, istradefylline can enhance dopamine D₂ receptor-mediated

signaling.
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Istradefylline's antagonism of the A₂A receptor signaling cascade.

Binding Affinity and Selectivity
Istradefylline exhibits high affinity and selectivity for the human adenosine A₂A receptor. Its

binding affinity (Ki) has been determined through various in vitro studies.
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Receptor Subtype Species Ki (nM) Source

A₂A Human 2.2 - 9.12 [4]

A₁ Human >287 [4]

A₃ Human >681 [4]

A₂A Rat 1.57 [4]

A₁ Rat 50.9 [4]

A₂A Mouse 1.87 [4]

A₁ Mouse 105.02 [4]

Pharmacokinetic Properties
The pharmacokinetic profile of istradefylline supports its once-daily oral administration.

Parameter Value Source

Bioavailability
Not precisely known due to low

solubility
[6]

Time to Peak Plasma

Concentration (Tmax)
~4 hours [6][7]

Protein Binding ~98% [2][7]

Volume of Distribution (Vd/F) 448-557 L [2][8]

Metabolism
Primarily by CYP1A1 and

CYP3A4
[2][7]

Elimination Half-life 64-83 hours [2][7]

Excretion
Primarily in feces (68.3%) and

urine (17.6%) in rats
[2][8]

Experimental Protocols
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Radioligand Binding Assay for A₂A Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of istradefylline for the

adenosine A₂A receptor.

Objective: To quantify the affinity of istradefylline for the human adenosine A₂A receptor

expressed in a cell line.

Materials:

HEK293 cells transiently transfected with the human adenosine A₂A receptor.

Cell membrane preparations from the transfected cells.

[³H]ZM241385 (radioligand).

Istradefylline (test compound).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the human

A₂A receptor.

Incubation: In a 96-well plate, incubate the cell membranes (e.g., 2.5 µg of protein) with a

fixed concentration of [³H]ZM241385 (e.g., 1 nM) and varying concentrations of

istradefylline.

Equilibrium: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room

temperature.
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Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass

fiber filters.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the IC₅₀ value (the concentration of istradefylline that inhibits 50%

of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff

equation.

cAMP Accumulation Assay
This functional assay measures the ability of istradefylline to antagonize A₂A receptor-

mediated signaling.

Objective: To determine the functional antagonist activity of istradefylline at the human A₂A

receptor.

Materials:

HEK293 cells stably expressing the human adenosine A₂A receptor.

NECA (adenosine receptor agonist).

Istradefylline.

cAMP assay kit (e.g., ELISA-based).

Cell culture medium and reagents.

Procedure:

Cell Culture: Culture the A₂A-expressing HEK293 cells to an appropriate confluency.

Pre-incubation: Pre-incubate the cells with varying concentrations of istradefylline.
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Stimulation: Stimulate the cells with a fixed concentration of NECA (e.g., 500 nM) to induce

cAMP production.

Lysis: Lyse the cells to release intracellular cAMP.

Quantification: Measure the cAMP concentration in the cell lysates using a competitive

ELISA-based cAMP assay kit.

Data Analysis: Determine the IC₅₀ value for istradefylline's inhibition of NECA-stimulated

cAMP production.

Experimental Workflow
The preclinical characterization of a novel adenosine A₂A receptor antagonist like

istradefylline typically follows a structured workflow, from initial in vitro screening to in vivo

efficacy studies.
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A typical experimental workflow for the preclinical evaluation of istradefylline.

Conclusion
Istradefylline's unique chemical structure and its selective antagonism of the adenosine A₂A

receptor provide a valuable non-dopaminergic therapeutic option for Parkinson's disease. Its

well-characterized physicochemical, pharmacological, and pharmacokinetic properties, as
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detailed in this guide, underscore its clinical utility. The experimental protocols and pathway

visualizations provided herein offer a foundational resource for further research and

development in the field of neurodegenerative disease therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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